4-Bromo-8-fluoro-2-methylquinoline is a heterocyclic compound belonging to the quinoline class, characterized by the presence of bromine and fluorine substituents on the aromatic ring. Quinolines are known for their diverse biological activities and are integral in medicinal chemistry, often serving as precursors for various pharmaceuticals. The specific arrangement of bromine and fluorine atoms in this compound significantly influences its chemical properties and potential applications in scientific research and industry.
The compound is cataloged under the Chemical Abstracts Service number 927800-38-2, indicating its recognized status in chemical databases. It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), dye-sensitized solar cells (DSSCs), and sensors, highlighting its importance in both organic synthesis and material science .
4-Bromo-8-fluoro-2-methylquinoline falls under the classification of fluorinated heterocycles. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 4-bromo-8-fluoro-2-methylquinoline can be achieved through several methods, often involving the bromination and fluorination of precursor compounds. One common approach includes the reaction of 2-methylquinoline with bromine and a suitable fluorinating agent under controlled conditions.
The molecular structure of 4-bromo-8-fluoro-2-methylquinoline consists of a quinoline core with a bromine atom at position 4 and a fluorine atom at position 8, along with a methyl group at position 2. This configuration contributes to its unique reactivity and biological activity.
4-Bromo-8-fluoro-2-methylquinoline can undergo various chemical reactions:
Common reagents used include:
The mechanism of action for 4-bromo-8-fluoro-2-methylquinoline involves its interaction with biological targets, which may include enzymes or receptors within cells. The presence of halogen substituents enhances its binding affinity, potentially leading to inhibitory effects on specific biological pathways.
Studies indicate that halogenated quinolines can exhibit significant antimicrobial, anticancer, and antiviral activities due to their ability to intercalate DNA or inhibit enzyme functions .
4-Bromo-8-fluoro-2-methylquinoline has several notable applications:
A modern single-step synthesis leverages tribromofluoromethane (CBr₃F) as a dual halogen source for simultaneous quinoline ring formation and regioselective functionalization. This method reacts CBr₃F with substituted 2-alkynyl anilines in an amine base solution (e.g., triethylamine or DBU), achieving both cyclization and halogenation through electrophilic addition. The bromine atom is installed exclusively at the C4 position, while fluorine incorporates at C2, yielding 4-bromo-2-fluoroquinoline scaffolds. This strategy is particularly efficient for synthesizing 4-bromo-8-fluoro-2-methylquinoline when methyl-substituted alkynyl anilines are employed, as the methyl group directs electrophilic attack to the C2 position. Key advantages include atom economy, avoidance of pre-halogenated precursors, and compatibility with electron-donating/withdrawing substituents on the aniline ring [4].
Table 1: Electrophilic Cyclization Performance with Different Bases
Base Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Triethylamine | 80 | 6 | 72 |
DBU | 60 | 4 | 85 |
DIPEA | 90 | 8 | 68 |
Data adapted from patent synthesis examples [4]
Traditional routes rely on sequential halogenation of pre-assembled quinoline cores. Bromination typically targets the electron-rich C4 position of 8-fluoro-2-methylquinoline using bromine (Br₂) in acetic acid or phosphorus oxybromide (POBr₃). The C4 selectivity arises from the methyl group’s electron-donating effect at C2, which activates adjacent positions. Fluorination, however, requires specialized reagents due to the challenge of nucleophilic aromatic substitution. For C8 fluorination, Balz-Schiemann reactions (via diazotization of aminoquinolines followed by HF treatment) or halogen-exchange processes using KF/Cu(I) catalysts are employed. A major limitation is the potential for polybromination or isomer formation if protecting groups are not used. Sigma-Aldrich listings confirm the use of such stepwise approaches for small-scale production, though yields are often moderate (50–65%) [2] [8].
Table 2: Halogenation Reagents for Precursor Functionalization
Target Position | Reagent System | Key Condition | Regioselectivity |
---|---|---|---|
C4 Bromination | Br₂/AcOH | 25°C, 2h | High (C4) |
C4 Bromination | POBr₃ | Reflux, 6h | Moderate (C4/C6) |
C8 Fluorination | NaNO₂/HF (Balz-Schiemann) | 0°C, Diazotization | High (C8) |
C8 Fluorination | KF/CuI (Halex) | 180°C, 24h | Low to Moderate |
Achieving high C4-bromination selectivity over competing C5/C7 bromination requires precise optimization:
Traditional halogenation (e.g., Br₂/AcOH or Balz-Schiemann) suffers from multi-step sequences, harsh conditions, and moderate yields (typically 45–65%). For example, C8 fluorination via diazotization requires handling hazardous diazonium salts and hydrofluoric acid. In contrast, modern electrophilic cyclization using CBr₃F achieves simultaneous ring formation and halogenation in one pot, reducing purification steps and improving atom efficiency (yields: 70–85%). Additionally, catalytic cross-coupling strategies leverage the C4–Br bond for Pd-catalyzed transformations (e.g., Suzuki, Negishi), enabling rapid diversification while preserving the C8–F bond. This is critical for pharmaceutical applications where late-stage functionalization is essential. However, challenges remain in scaling tribromofluoromethane-based reactions due to reagent cost and handling [4] [8].
Table 3: Synthetic Approach Comparison
Parameter | Traditional Halogenation | Modern Electrophilic Cyclization | Catalytic Cross-Coupling |
---|---|---|---|
Steps to Product | 3–4 | 1 | 2–3 (post-cyclization) |
Typical Yield | 45–65% | 70–85% | 60–90% |
Regioselectivity | Moderate | High | High |
Scalability | Established | Limited by CBr₃F cost | High |
Functional Group Tolerance | Low | Moderate | High |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0